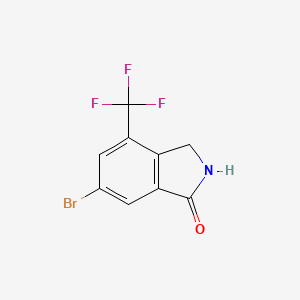
6-Bromo-4-(trifluoromethyl)isoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-(trifluoromethyl)isoindolin-1-one is a chemical compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to an isoindolin-1-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(trifluoromethyl)isoindolin-1-one typically involves multiple steps, starting with the construction of the isoindolin-1-one core. One common approach is the cyclization of an appropriate precursor, such as a brominated aniline derivative, under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents (e.g., trifluoromethyl iodide) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The choice of reagents and solvents is optimized to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-4-(trifluoromethyl)isoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium cyanide (NaCN) or sodium methoxide (NaOCH₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6-Bromo-4-(trifluoromethyl)isoindolin-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its use in developing new therapeutic agents.
Medicine: Due to its biological activity, this compound is being investigated for its potential use in medical applications, such as the treatment of infections and cancer.
Industry: In the chemical industry, this compound is used in the production of various pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in the synthesis of a wide range of products.
Mecanismo De Acción
The mechanism by which 6-Bromo-4-(trifluoromethyl)isoindolin-1-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
6-Bromoisoindolin-1-one: Lacks the trifluoromethyl group.
4-(Trifluoromethyl)isoindolin-1-one: Lacks the bromine atom.
6-Bromo-4-methylisoindolin-1-one: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness: 6-Bromo-4-(trifluoromethyl)isoindolin-1-one is unique due to the combination of the bromine and trifluoromethyl groups, which impart distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H5BrF3NO |
|---|---|
Peso molecular |
280.04 g/mol |
Nombre IUPAC |
6-bromo-4-(trifluoromethyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H5BrF3NO/c10-4-1-5-6(3-14-8(5)15)7(2-4)9(11,12)13/h1-2H,3H2,(H,14,15) |
Clave InChI |
RDKNDBGCYPYGJK-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=C2C(F)(F)F)Br)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


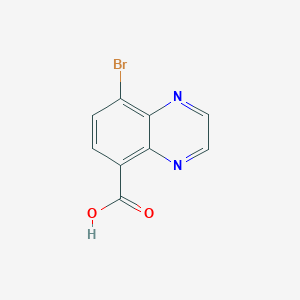
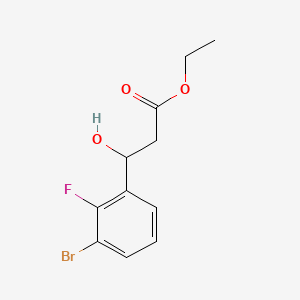
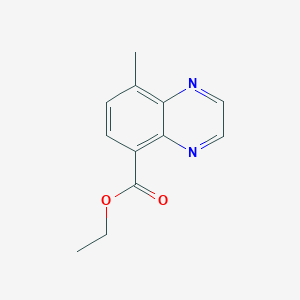
![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15331842.png)

![(2-Cyanobenzo[b]thiophen-6-yl)boronic acid](/img/structure/B15331859.png)
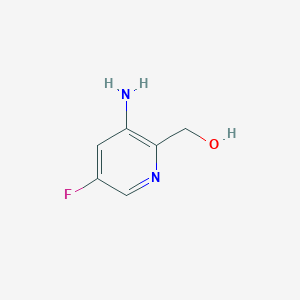


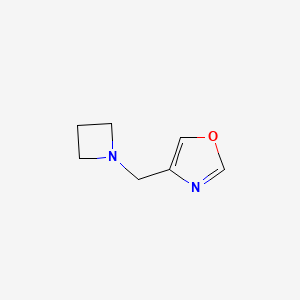
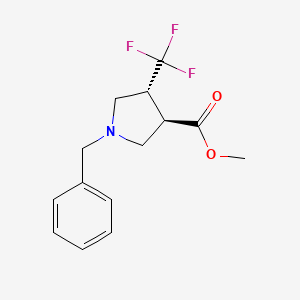

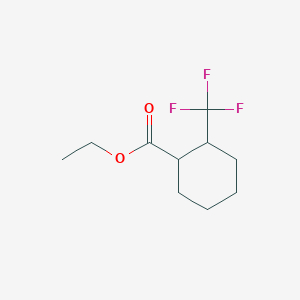
![1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone](/img/structure/B15331920.png)
